molecular formula C11H15BrN2 B3204630 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine CAS No. 103971-19-3

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine

Cat. No.: B3204630
CAS No.: 103971-19-3
M. Wt: 255.15 g/mol
InChI Key: FRNWZAKNPBDLLD-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-4-(piperidin-1-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol or methanol.

Major Products

    Substitution: Formation of 2-methyl-4-(piperidin-1-yl)pyridine derivatives.

    Oxidation: Formation of 3-bromo-2-carboxy-4-(piperidin-1-yl)pyridine.

    Reduction: Formation of 3-bromo-2-methyl-4-(piperidin-1-yl)piperidine.

Scientific Research Applications

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(piperidin-1-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-4-methylpyridine: Lacks the piperidine ring, which may reduce its biological activity.

    4-(Bromomethyl)pyridine: Contains a bromomethyl group instead of a bromopyridine structure, leading to different reactivity and applications.

Uniqueness

3-Bromo-2-methyl-4-(piperidin-1-yl)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-bromo-2-methyl-4-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-11(12)10(5-6-13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNWZAKNPBDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266351
Record name 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103971-19-3
Record name 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103971-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-4-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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